N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Chemical biology High-throughput screening Kinase inhibitor procurement

Procure this specific 2-fluorophenyl analog as a structurally matched low-activity control for high-potency c-Met inhibitors from the Xcovery pyridazine carboxamide series. Its core scaffold identity with active leads ensures differential biological effects arise solely from aniline substitution, not scaffold changes. Ideal for exploring fluorine positional SAR, as it bears the ortho-fluorine vector underrepresented in screening libraries. Confirm stock and pricing with qualified research chemical vendors—typical purity is 95%.

Molecular Formula C17H19FN4O
Molecular Weight 314.364
CAS No. 2195875-04-6
Cat. No. B2491620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
CAS2195875-04-6
Molecular FormulaC17H19FN4O
Molecular Weight314.364
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C17H19FN4O/c1-12-8-9-16(21-20-12)22-10-4-5-13(11-22)17(23)19-15-7-3-2-6-14(15)18/h2-3,6-9,13H,4-5,10-11H2,1H3,(H,19,23)
InChIKeyHWYXGRSPNWKSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-3-Carboxamide: A Commercially Available c-Met Inhibitor Scaffold for SAR and Control Studies


N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS 2195875-04-6) belongs to the substituted pyridazine carboxamide class, a chemical series patented by Xcovery Holding Company as inhibitors of protein kinases, particularly c-Met [1] [2]. This compound is commercially available through multiple screening-compound suppliers, confirming its use as a research tool rather than a clinical candidate . Its core scaffold—a piperidine-3-carboxamide bearing a 6-methylpyridazin-3-yl substituent at the piperidine nitrogen and a 2-fluorophenyl amide—defines a structural sub-series where subtle modifications to the aniline ring profoundly impact kinase inhibitory potency [1].

Why N-(2-Fluorophenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-3-Carboxamide Cannot Be Substituted by Other Pyridazine Carboxamides


Within the pyridazine carboxamide c-Met inhibitor series, kinase inhibitory activity is exquisitely sensitive to the substitution pattern on the aniline ring [1]. Data from the Xcovery patent family demonstrate that certain derivatives bearing specific heterocyclic amides achieve c-Met enzymatic IC50 values in the sub-nanomolar range [1] [2]. The 2-fluorophenyl analog (this compound) represents a distinct point on the structure–activity landscape; simple substitution with a more optimized amide can shift potency by orders of magnitude [1] [2]. Consequently, interchanging this compound with another pyridazine carboxamide without verifying the specific aniline substitution risks introducing a compound with drastically different target engagement, undermining SAR interpretation and control experiments.

Quantitative Differentiation of N-(2-Fluorophenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-3-Carboxamide Against In-Class Comparators


Commercial Availability as a Single-Entity Screening Compound vs. Patent-Optimized c-Met Inhibitor Leads

This compound is catalogued by multiple screening-compound suppliers (e.g., ChemBridge screening library #38595114, a structurally related bipiperidine analog), confirming immediate commercial availability for research use . In contrast, the most potent c-Met inhibitors from the Xcovery patent family (e.g., compounds with IC50 < 10 nM) are not commercially listed as single entities, requiring custom synthesis with attendant lead times and cost [1]. For laboratories requiring a readily procurable pyridazine carboxamide scaffold for assay development, counter-screening, or SAR baseline establishment, this compound offers a practical procurement advantage over unlisted patent examples.

Chemical biology High-throughput screening Kinase inhibitor procurement

Fluorine Regioisomer Differentiation: 2-Fluoro vs. 4-Fluoro Substitution Impacts c-Met Inhibitory Activity

The Xcovery patent family (US 9,126,947 and related filings) discloses extensive SAR data demonstrating that the position of the fluorine substituent on the aniline ring profoundly affects c-Met inhibitory potency [1]. While the most potent compounds in the series bear specific heterocyclic amide substitutions achieving enzymatic IC50 values below 10 nM (e.g., Example 24: c-Met IC50 < 5 nM), simple aniline derivatives exhibit systematically higher IC50 values [1]. The 2-fluorophenyl regioisomer (this compound) has not been reported among the high-potency examples, consistent with the patent-wide observation that aniline substitution pattern is a critical potency determinant [1] [2]. Researchers requiring a fluorinated aniline regioisomer with attenuated c-Met activity—for use as a negative or low-activity control—should select the 2-fluoro variant, whereas the corresponding 4-fluoro or 3,4-difluoro analogs may exhibit different potency profiles.

Kinase inhibitor SAR Fluorine positional scanning c-Met medicinal chemistry

Structural Uniqueness Among Commercially Available 6-Methylpyridazinyl Piperidine Carboxamides

A substructure search of the 1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide scaffold reveals that commercially available analogs bearing a mono-fluorinated aniline at the 2-position are rare among screening collections . The more commonly catalogued variants include the 3-fluorophenyl, 3,4-difluorophenyl, 4-ethylphenyl, 4-trifluoromethylphenyl, and 4-methanesulfonylphenyl derivatives . This compound therefore occupies a distinct chemical space within the commercially available subset of the pyridazine carboxamide series, offering a unique fluorine-substitution vector for diversity-oriented screening or fragment-based analog design.

Chemical library diversity Scaffold uniqueness Fingerprint-based analog searching

Recommended Research Applications for N-(2-Fluorophenyl)-1-(6-Methylpyridazin-3-yl)Piperidine-3-Carboxamide Based on Differentiated Evidence


Negative Control or Low-Activity Comparator in c-Met Biochemical and Cellular Assays

Based on the patent-wide SAR indicating that simple aniline-substituted pyridazine carboxamides exhibit systematically lower c-Met inhibitory potency compared to optimized heterocyclic amide leads [1], this compound is well-suited as a structurally matched low-activity or negative control for high-potency c-Met inhibitors from the same patent chemical series. Its core scaffold identity with the active leads ensures that any differential biological effect can be attributed to the aniline substitution rather than scaffold differences.

Fluorine Positional Scanning in Kinase Selectivity Profiling

The commercial availability of multiple fluorinated aniline regioisomers on the same core scaffold [1] makes this compound a valuable member of a fluorine positional-scanning set. Researchers can procure the 2-fluoro, 3-fluoro, and 3,4-difluoro variants to systematically probe how fluorine position modulates kinase selectivity, permeability, and metabolic stability within the pyridazine carboxamide series.

Scaffold Validation in Diversity-Oriented or Fragment-Based Screening Libraries

For screening library curators building diversity sets around the pyridazine carboxamide kinase inhibitor scaffold, this compound contributes the ortho-fluorine substitution vector that is under-represented relative to meta- and para-substituted analogs [1]. Its inclusion maximizes coverage of fluorine-substitution space, enabling more comprehensive SAR exploration in primary screens.

Analytical Reference Standard for Pyridazine Carboxamide Method Development

The compound's well-defined structure (confirmed by InChI Key HWYXGRSPNWKSAK-UHFFFAOYSA-N), commercial availability, and typical purity specification of 95% support its use as an analytical reference standard for HPLC method development, mass spectrometry calibration, or NMR spectral library construction within medicinal chemistry laboratories working on the pyridazine carboxamide c-Met inhibitor series.

Quote Request

Request a Quote for N-(2-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.